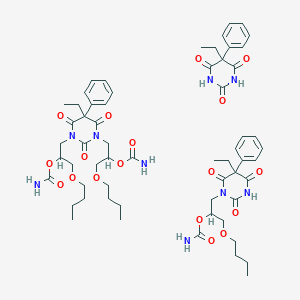

Tetrabamate

Description

Properties

IUPAC Name |

[1-butoxy-3-[3-(3-butoxy-2-carbamoyloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]propan-2-yl] carbamate;[1-butoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O9.C20H27N3O6.C12H12N2O3/c1-4-7-14-38-18-21(40-25(29)35)16-31-23(33)28(6-3,20-12-10-9-11-13-20)24(34)32(27(31)37)17-22(41-26(30)36)19-39-15-8-5-2;1-3-5-11-28-13-15(29-18(21)26)12-23-17(25)20(4-2,16(24)22-19(23)27)14-9-7-6-8-10-14;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h9-13,21-22H,4-8,14-19H2,1-3H3,(H2,29,35)(H2,30,36);6-10,15H,3-5,11-13H2,1-2H3,(H2,21,26)(H,22,24,27);3-7H,2H2,1H3,(H2,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAMLWDZZVMLGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2)OC(=O)N.CCCCOCC(CN1C(=O)C(C(=O)N(C1=O)CC(COCCCC)OC(=O)N)(CC)C2=CC=CC=C2)OC(=O)N.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H81N9O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1216.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60763-47-5 |

Source

|

| Record name | Difebarbamate mixture with febarbamate and phenobarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060763475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Phenobarbital on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of phenobarbital on γ-aminobutyric acid type A (GABA-A) receptors. It includes a detailed examination of phenobarbital's allosteric modulation, direct activation, and channel blocking effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and structures.

Core Mechanism of Action

Phenobarbital, a long-acting barbiturate, exerts its primary effects on the central nervous system by enhancing the function of GABA, the principal inhibitory neurotransmitter.[1] Its main target is the GABA-A receptor, a ligand-gated ion channel.[1][2] Unlike benzodiazepines, which increase the frequency of channel opening, phenobarbital increases the duration of time the chloride ion channel remains open in response to GABA.[2][3] This leads to a greater influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1]

At higher, supra-therapeutic concentrations, phenobarbital can directly activate the GABA-A receptor, even in the absence of GABA.[4] This GABA-mimetic effect contributes to its sedative-hypnotic and anesthetic properties. At very high concentrations, phenobarbital can also act as a channel blocker.[5][6]

Allosteric Modulation of the GABA-A Receptor

Phenobarbital binds to a distinct allosteric site on the GABA-A receptor, separate from the GABA and benzodiazepine binding sites.[1][6] This binding event induces a conformational change in the receptor that potentiates the effect of GABA. Specifically, phenobarbital increases the mean open time of the channel and the duration of bursting activity without altering the frequency of channel opening.[3][7] This prolonged channel opening enhances the inhibitory postsynaptic current (IPSC), leading to a more sustained inhibition of the neuron.[8]

Binding Site

The precise binding site for barbiturates on the GABA-A receptor is located within the transmembrane domains (TMDs) of the receptor subunits.[9] Studies suggest the involvement of residues in the M1, M2, and M3 domains, with evidence pointing to a pocket formed at the interface between subunits, such as the β+/α- and γ+/β- interfaces.[9][10] The β subunit is considered critical for barbiturate action, as mutations in this subunit can significantly reduce barbiturate enhancement.[11]

Quantitative Data

The following tables summarize key quantitative parameters describing the interaction of phenobarbital and related barbiturates with the GABA-A receptor, derived from various electrophysiological and binding studies.

Table 1: Electrophysiological Parameters of Phenobarbital Action

| Parameter | Value | Cell Type/Receptor Subtype | Experimental Condition | Reference |

| EC₅₀ (IPSC Decay Time Constant) | 144 µM | Rat Neocortical Neurons | Whole-cell patch clamp | [8] |

| EC₅₀ (Direct Agonism/Shunting) | 133 µM | Rat Neocortical Neurons | Whole-cell patch clamp | [8] |

| EC₅₀ (Potentiation of 1 µM GABA) | 0.89 mM | Cultured Rat Hippocampal Neurons | Whole-cell voltage clamp | [5] |

| EC₅₀ (Direct Activation) | 3.0 mM | Cultured Rat Hippocampal Neurons | Whole-cell voltage clamp | [5] |

| IC₅₀ (Channel Block) | 12.9 mM | Cultured Rat Hippocampal Neurons | Potentiated GABA currents | [5][6] |

Table 2: Comparative Electrophysiological Data for Pentobarbital

| Parameter | Value | Cell Type/Receptor Subtype | Experimental Condition | Reference |

| EC₅₀ (Potentiation of GABA) | 94 µM | Cultured Rat Hippocampal Neurons | Whole-cell voltage clamp | [5] |

| EC₅₀ (Direct Activation) | 0.33 mM | Cultured Rat Hippocampal Neurons | Whole-cell voltage clamp | [5] |

| IC₅₀ (Channel Block) | 2.8 mM | Cultured Rat Hippocampal Neurons | Potentiated GABA currents | [5][6] |

Table 3: Effects on GABA-A Receptor Channel Kinetics

| Parameter | Effect of Phenobarbital (500 µM) | Cell Type | Experimental Technique | Reference |

| Mean Channel Open Time | Increased | Mouse Spinal Cord Neurons | Outside-out patch clamp | [3][7] |

| Channel Opening Frequency | No alteration | Mouse Spinal Cord Neurons | Outside-out patch clamp | [3] |

| Burst Duration | Increased | Mouse Spinal Cord Neurons | Outside-out patch clamp | [3] |

| Burst Frequency | No alteration | Mouse Spinal Cord Neurons | Outside-out patch clamp | [3] |

| Deactivation Time Constant | Prolonged (from ~180 ms to ~480 ms with GABA) | Cultured Rat Hippocampal Neurons | Whole-cell voltage clamp | [5][6] |

Visualizations

GABA-A Receptor Structure and Binding Sites

Caption: Heteropentameric structure of the GABA-A receptor with key allosteric binding sites.

Signaling Pathway of Phenobarbital Action

Caption: Phenobarbital enhances GABAergic inhibition by prolonging Cl- channel opening.

Experimental Workflow: Whole-Cell Patch Clamp

Caption: Simplified workflow for studying phenobarbital's effects using whole-cell patch clamp.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of phenobarbital on GABA-evoked currents in a whole-cell configuration.

1. Cell Preparation:

-

Culture HEK293 cells or primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.

-

Transfect HEK293 cells with cDNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).[12]

-

Allow 24-48 hours for receptor expression.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[12]

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH. (Using CsCl allows for better isolation of Cl- currents).

-

Drug Solutions: Prepare stock solutions of GABA and phenobarbital. Dilute to final concentrations in the external solution on the day of the experiment.

3. Recording:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.

-

Approach a cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell voltage at -60 mV.

-

Establish a baseline by applying a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 2-5 seconds) using a rapid solution exchange system.[13]

-

Bath-apply the desired concentration of phenobarbital and allow it to equilibrate (2-5 minutes).

-

Co-apply GABA and phenobarbital and record the potentiated current.

-

Perform a washout with the external solution to ensure the effect is reversible.

4. Data Analysis:

-

Measure the peak amplitude and decay time constant of the GABA-evoked currents in the absence and presence of phenobarbital.

-

Calculate the potentiation as the percentage increase in current amplitude or charge transfer.

-

Generate concentration-response curves to determine the EC₅₀ for phenobarbital's modulatory effect.

Radioligand Binding Assay

This protocol is used to determine the binding characteristics of compounds to the GABA-A receptor complex. It typically measures how a test compound (like phenobarbital) modulates the binding of a known radioligand (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site).

1. Membrane Preparation:

-

Homogenize whole rat brains or specific brain regions (e.g., cortex, cerebellum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[14]

-

Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction. This involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the membranes.[14]

-

Wash the membrane pellet multiple times by resuspension in buffer and re-centrifugation to remove endogenous GABA.[14][15]

-

Resuspend the final pellet in the binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store aliquots at -80°C until use.

2. Binding Assay:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.[14]

-

Thaw the membrane preparation on ice.

-

In assay tubes, combine the membrane preparation (50-200 µg protein), the radioligand (e.g., a fixed concentration of [³H]muscimol), and varying concentrations of the test compound (phenobarbital).

-

Total Binding: Tubes containing membranes and radioligand only.

-

Non-specific Binding: Tubes containing membranes, radioligand, and a high concentration of a competing non-labeled ligand (e.g., 10 mM GABA).[14]

-

Incubate the tubes at 4°C for a defined period (e.g., 45-60 minutes) to reach equilibrium.[14][16]

3. Termination and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[16]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine parameters such as the IC₅₀ (concentration of phenobarbital that inhibits 50% of specific radioligand binding) and, subsequently, the inhibition constant (Ki).

Conclusion

Phenobarbital's mechanism of action on the GABA-A receptor is multifaceted, involving positive allosteric modulation, direct agonism, and channel blockade. Its primary therapeutic effect as an anticonvulsant is mediated by its ability to potentiate GABAergic inhibition through a prolongation of chloride channel open time. The detailed quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of phenobarbital and to aid in the discovery of novel modulators of the GABA-A receptor.

References

- 1. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 2. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Differential regulation of gamma-aminobutyric acid receptor channels by diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Barbiturate regulation of kinetic properties of the GABAA receptor channel of mouse spinal neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]

- 11. Mutation of the GABAA receptor M1 transmembrane proline increases GABA affinity and reduces barbiturate enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PDSP - GABA [kidbdev.med.unc.edu]

- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

The Pharmacokinetics and Metabolism of Febarbamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febarbamate, a compound belonging to the barbiturate and carbamate families, has been utilized for its anxiolytic and tranquilizing properties. A thorough understanding of its pharmacokinetic profile and metabolic fate is paramount for its safe and effective therapeutic application, as well as for guiding further drug development and toxicological assessments. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of febarbamate, with a focus on its biotransformation in humans. The information presented herein is compiled from available scientific literature and is intended to serve as a detailed resource for researchers and professionals in the pharmaceutical sciences.

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for febarbamate in humans, such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), volume of distribution (Vd), clearance (CL), and elimination half-life (t½), are not extensively documented in publicly available literature. However, metabolic studies provide significant insights into its pharmacokinetic behavior.

The near-complete metabolism of febarbamate prior to excretion suggests that the drug undergoes extensive first-pass metabolism. The parent drug is found only in trace amounts in urine, indicating that its clearance is predominantly metabolic. The high percentage of metabolites recovered in urine points to renal excretion as the primary route of elimination for the transformed compounds.

Metabolism and Biotransformation

The biotransformation of febarbamate is extensive and results in a variety of metabolites. The primary metabolic pathways involve oxidation of the n-butyl side chain and hydroxylation of the phenyl ring. A study in human volunteers who received a single oral dose of 15 mg/kg febarbamate identified twenty-two metabolites in the urine, with four major metabolites accounting for a significant portion of the administered dose.[1]

The principal metabolic reactions include:

-

Oxygen dealkylation: This process leads to the formation of a hydroxypropyl derivative.

-

Hydroxylation of the n-butyl chain: This occurs at the penultimate carbon, followed by oxidation to a ketone.

-

Hydroxylation of the phenyl ring: Aromatic hydroxylation occurs at the C4 position.

Notably, hydrolysis of the carbamoyloxy group, opening of the pyrimidine ring, and oxidation of the 5-ethyl group were not observed as significant metabolic pathways.[1]

Major Urinary Metabolites

The four major metabolites of febarbamate identified in human urine are detailed in the table below.

| Metabolite Name | Percentage of Total Metabolites in Urine (%) |

| 1-(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trione | 41.4 |

| 1-[3-(3-hydroxybutoxy)-2-carbamoyloxypropyl]-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trione | 20.2 |

| 1-[3-(3-oxobutoxy)-2-carbamoyloxypropyl]-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidine-2,4,6-trione | 11.1 |

| 1-(2-carbamoyloxy-3-hydroxypropyl)-5-ethyl-5-(4-hydroxyphenyl)-(1H,3H,5H)-pyrimidine-2,4,6-trione | 9.2 |

Data from a study involving a single oral dose of 15 mg/kg febarbamate in human volunteers.[1]

Metabolic Pathways of Febarbamate

Caption: Major metabolic pathways of febarbamate in humans.

Experimental Protocols

The following section details the methodologies employed in a key study investigating the metabolism of febarbamate in humans.[1]

Human Volunteer Study Protocol

-

Subjects: Human volunteers were administered a single oral dose of febarbamate.

-

Dosage: 15 mg/kg of febarbamate was administered orally.

-

Sample Collection: Urine was collected from the volunteers for the analysis of metabolites.

Sample Preparation and Analysis

-

Extraction: Metabolites were extracted from the urine using Amberlite XAD-2 resin. This non-ionic polymeric adsorbent is effective for trapping a wide range of organic compounds from aqueous solutions.

-

Separation and Purification: The extracted metabolites were separated and purified using High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The chemical structures of the isolated metabolites were determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The identification was confirmed by comparison with known standards.

Experimental Workflow for Febarbamate Metabolism Study

Caption: Workflow for the investigation of febarbamate metabolism.

Analytical Methodologies

The primary analytical technique for the separation and purification of febarbamate metabolites is High-Performance Liquid Chromatography (HPLC).[1] For the identification and structural elucidation of these metabolites, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed.[1]

While specific validated methods for the routine quantification of febarbamate in biological matrices are not widely published, general analytical approaches for barbiturates and carbamates can be adapted. These methods often involve:

-

Sample Preparation: Protein precipitation for plasma or serum samples, or solid-phase extraction (SPE) for urine samples to remove interfering substances.

-

Chromatographic Separation: Reversed-phase HPLC is commonly used, with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Detection: Ultraviolet (UV) detection is a straightforward method for quantification. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.

Conclusion

Febarbamate undergoes extensive metabolism in humans, primarily through oxidation of its side chains. The parent drug is almost entirely eliminated via biotransformation, with the resulting metabolites being excreted in the urine. While detailed pharmacokinetic parameters remain to be fully elucidated, the metabolic profile provides crucial insights into its disposition. The analytical methodologies outlined, centered around HPLC coupled with MS and NMR, are essential for the continued study of this compound. This technical guide serves as a foundational resource for professionals engaged in the research and development of febarbamate and related compounds.

References

Historical Context of Tetrabamate Use in Europe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabamate, a combination drug formulation of febarbamate, difebarbamate, and phenobarbital, was historically marketed in France and Spain under brand names such as Atrium, G Tril, and Sevrium.[1] It was primarily indicated for the treatment of anxiety and the management of symptoms associated with alcohol withdrawal, including muscle tremors, agitation, and depression.[1] Despite its use for over three decades, this compound was largely discontinued on April 4, 1997, due to mounting reports of severe hepatotoxicity, including cases of acute liver failure.[1] This guide provides a comprehensive overview of the historical context of this compound's use in Europe, focusing on its clinical efficacy, safety profile, and the circumstances leading to its withdrawal from the market.

Clinical Efficacy

Clinical trials conducted in Europe demonstrated this compound's efficacy in its approved indications.

Treatment of Generalized Anxiety Disorder

A multicenter, double-blind, placebo-controlled study in France evaluated the anxiolytic efficacy of this compound in 269 patients with generalized anxiety disorder as defined by DSM-III-R criteria. The results indicated that this compound, at a daily dose of 900 mg, was significantly more effective than placebo from the seventh day of treatment.[2] Furthermore, its efficacy was found to be equivalent to that of lorazepam (at a daily dose of 4.5 mg).[2] In this study, 55.3% of patients in the this compound group were classified as "good responders," defined by a reduction of 50% or more on the Hamilton Anxiety Rating Scale (HARS), compared to 51.3% in the lorazepam group and 32.9% in the placebo group.[2] The study also suggested that this compound had a better overall tolerance profile and was associated with less frequent and severe withdrawal symptoms upon discontinuation compared to lorazepam.[2]

Another double-blind, placebo-controlled study in France with 68 outpatients suffering from anxiety with alcohol abuse also confirmed the anxiolytic activity of this compound (900 mg/day), showing a significant improvement over placebo from the seventh day of the 21-day trial.[3]

Treatment of Acute Alcohol Withdrawal Syndrome

A randomized, double-blind clinical trial involving sixty male alcoholic in-patients compared the efficacy and safety of this compound with chlordiazepoxide in treating acute alcohol withdrawal syndrome. The study concluded that this compound was as effective as chlordiazepoxide in mitigating the severity of withdrawal symptoms, improving sleep, and stabilizing vital signs.[4] Notably, this compound was found to be particularly effective in managing severe tremor.[4]

Table 1: Summary of Clinical Efficacy Data for this compound

| Indication | Comparison Group(s) | Key Efficacy Findings | Reference |

| Generalized Anxiety Disorder | Lorazepam, Placebo | Significantly superior to placebo; equivalent to lorazepam. 55.3% "good responders" on HARS. | [2] |

| Anxiety with Alcohol Abuse | Placebo | Significantly greater anxiolytic activity than placebo from day 7. | [3] |

| Acute Alcohol Withdrawal Syndrome | Chlordiazepoxide | As efficient as chlordiazepoxide in reducing withdrawal symptoms; particularly beneficial for severe tremor. | [4] |

Safety Profile: Hepatotoxicity

The primary safety concern that ultimately led to the withdrawal of this compound from the European market was its association with severe liver damage.

Case Series and Reports

Several reports from Europe highlighted the risk of this compound-induced hepatotoxicity. An analysis of cases reported to the Andalusian Registry of drug-induced liver disorders in Spain identified seven cases of hepatotoxicity attributed to this compound.[4] The latency period for the onset of liver damage ranged from 15 to 730 days.[4] The nature of the liver injury was predominantly cytolytic.[4] While all patients in this series recovered fully within 60 to 120 days of discontinuing the drug, other reports indicated more severe outcomes.[4]

A larger analysis of 11 cases of this compound-related liver injury reported to a regional pharmacovigilance center in Lyon, France, between 1987 and 1998, provided further evidence of the drug's potential for severe hepatic adverse events.[5] In this series, the duration of treatment before the onset of liver injury ranged from 33 to 206 days.[5] The pattern of liver injury was primarily cytolytic in ten of the eleven cases.[5] Histological examination revealed a spectrum of liver lesions, including massive hepatocellular necrosis in one patient.[5] Critically, two patients in this series died from irreversible hepatic failure.[5] Another report described a case of acute liver failure in a 28-year-old woman following treatment with this compound for alcohol withdrawal, with a liver biopsy confirming drug-induced toxic alteration with extensive panlobular necrosis.[6]

Table 2: Summary of Hepatotoxicity Data for this compound

| Data Source | Number of Cases | Latency Period | Type of Liver Injury | Outcomes | Reference |

| Andalusian Registry (Spain) | 7 | 15 - 730 days | Mainly cytolytic | Complete recovery in all cases (60-120 days) | [4] |

| Pharmacovigilance Center, Lyon (France) | 11 | 33 - 206 days | Cytolytic (10 cases), Cholestatic (1 case) | 7 complete recoveries, 2 deaths from unrelated causes, 2 deaths from irreversible hepatic failure | [5] |

| Case Report (Switzerland) | 1 | Not specified | Acute liver failure with extensive panlobular necrosis | Recovery after 3 months | [6] |

Experimental Protocols

Clinical Trial in Generalized Anxiety Disorder (vs. Lorazepam and Placebo)

-

Design: Multicenter, double-blind, randomized, placebo-controlled, parallel-group study.

-

Participants: 269 patients with a diagnosis of Generalized Anxiety Disorder according to DSM-III-R criteria.

-

Interventions:

-

This compound: 900 mg/day

-

Lorazepam: 4.5 mg/day

-

Placebo

-

-

Duration: 35 days, with a treatment tapering-off period.

-

Primary Efficacy Measure: Hamilton Anxiety Rating Scale (HARS). A "good responder" was defined as a patient with a HARS score reduction of 50% or more.

-

Secondary Efficacy and Safety Measures: Sheehan's scales, Norris visual analogue scales, CHESS 84, and CHESS complement 82 for withdrawal evaluation.[2]

Clinical Trial in Acute Alcohol Withdrawal Syndrome (vs. Chlordiazepoxide)

-

Design: Randomized, double-blind, double-dummy clinical trial.

-

Participants: Sixty male alcoholic in-patients.

-

Interventions:

-

This compound

-

Chlordiazepoxide

-

-

Dosage Regimen: Fixed-flexible decreasing dosage schedule over a six-day basic regimen, administered four times a day.

-

Efficacy Measures: Daily assessments using a battery of standard instruments for collecting quantitative clinical, behavioral, psychopathological, and laboratory data. Side effects were recorded daily.[4]

Mechanism of Action and Signaling Pathways

The pharmacological effects of this compound are attributable to the combined actions of its three components: phenobarbital, febarbamate, and difebarbamate. The primary mechanism of action is the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

GABA-A Receptor Modulation

Phenobarbital, a barbiturate, is a positive allosteric modulator of the GABA-A receptor.[7][8] It binds to a site on the receptor that is distinct from the binding sites for GABA and benzodiazepines.[9] The binding of phenobarbital potentiates the effect of GABA by increasing the duration of the opening of the receptor's associated chloride ion channel.[9] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.[7] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, mimicking the effect of GABA.[10][11]

Febarbamate and difebarbamate are derivatives that belong to both the barbiturate and carbamate families.[12][13] Carbamates are also known to have CNS depressant effects, and it is likely that febarbamate and difebarbamate contribute to the overall sedative and anxiolytic properties of this compound through their interaction with the GABA-A receptor, although their specific binding sites and modulatory effects are less well-characterized than those of phenobarbital.

References

- 1. Progress in Neuro-psychopharmacology & Biological Psychiatry (Elsevier BV) | 7450 Publications | 85475 Citations | Top authors | Related journals [scispace.com]

- 2. [A controlled double-blind study of this compound versus lorazepam and placebo in generalized anxiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Anxiolytic efficacy and tolerance of this compound in anxious patients abusing alcohol. Multicenter double-blind versus placebo study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cochranelibrary.com [cochranelibrary.com]

- 6. aemps.gob.es [aemps.gob.es]

- 7. aemps.gob.es [aemps.gob.es]

- 8. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cochranelibrary.com [cochranelibrary.com]

- 13. In vitro studies on GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuropharmacological Properties of Carbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate derivatives represent a versatile class of organic compounds with a broad spectrum of neuropharmacological activities. Characterized by the presence of a carbamate functional group (-NHCOO-), these molecules have been successfully developed into therapeutic agents for a range of neurological and psychiatric disorders. Their chemical and proteolytic stability, ability to cross the blood-brain barrier, and structural resemblance to endogenous molecules contribute to their diverse pharmacological profiles.[1][2] This technical guide provides an in-depth overview of the core neuropharmacological properties of carbamate derivatives, focusing on their mechanisms of action, quantitative pharmacological data, and the experimental methodologies used for their evaluation.

Core Mechanisms of Neuropharmacological Action

Carbamate derivatives exert their effects on the central nervous system (CNS) through several key mechanisms, primarily involving the modulation of major neurotransmitter systems.

Cholinesterase Inhibition

A prominent mechanism of action for many carbamate derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[3][4] By inhibiting these enzymes, carbamates increase the synaptic concentration and duration of action of ACh, leading to enhanced cholinergic neurotransmission.[5][6] This property is the basis for their use in neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are a key pathological feature.[2]

The inhibition of cholinesterases by carbamates is typically pseudo-irreversible. The carbamate moiety acylates a serine residue in the active site of the enzyme, forming a carbamylated enzyme that is hydrolyzed much more slowly than the acetylated enzyme formed by acetylcholine.[7][8][9] This prolonged inactivation of the enzyme leads to a sustained increase in acetylcholine levels.

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

Several carbamate derivatives act as antagonists or partial antagonists of the NMDA receptor, a subtype of ionotropic glutamate receptor critical for excitatory synaptic transmission and plasticity.[10][11] Overactivation of NMDA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in conditions like stroke and epilepsy.[12][13] By blocking or modulating NMDA receptor activity, these carbamates can exert neuroprotective and anticonvulsant effects.[1][14][15] Felbamate, an anticonvulsant carbamate, is believed to exert its effects in part through the inhibition of NMDA receptors.[10]

Potentiation of Gamma-Aminobutyric Acid (GABA-A) Receptors

Certain carbamate derivatives function as positive allosteric modulators (PAMs) of GABA-A receptors.[10][16][17] GABA is the primary inhibitory neurotransmitter in the CNS, and its binding to GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[18][19][20] Carbamate PAMs bind to an allosteric site on the GABA-A receptor complex, enhancing the effect of GABA and increasing the frequency or duration of channel opening.[16][17][21] This potentiation of inhibitory neurotransmission contributes to the anxiolytic, sedative, and anticonvulsant properties of these compounds.[22]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative carbamate derivatives, illustrating their potency and efficacy across different neuropharmacological targets and models.

Table 1: Cholinesterase Inhibition by Carbamate Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

| Rivastigmine | hBuChE | 3.70 ± 0.96 | |

| Compound 16 (3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate) | BuChE | 2.00 | |

| D40 | hBuChE | 0.59 ± 0.03 | |

| Carbamate Derivative 1 | BChE | 0.12 ± 0.09 | [13] |

| Carbamate Derivative 7 | BChE | 0.38 ± 0.01 | [13] |

Table 2: Anticonvulsant Activity of Carbamate Derivatives in Animal Models

| Compound | Animal Model | Route of Admin. | ED₅₀ (mg/kg) | Source |

| 3-methyl-2-propylpentyl(4-sulfamoylphenyl)carbamate (1) | MES (mice) | - | 136 | |

| 3-methyl-pentan-2-yl-(4-sulfamoylphenyl)carbamate (9) | MES (mice) | - | 31 | |

| 3-methylpentyl(4-sulfamoylphenyl)carbamate (10) | MES (mice) | - | 14 | |

| 3-methylpentyl(4-sulfamoylphenyl)carbamate (10) | MES (rat) | - | 13 | |

| 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | MES (rat) | i.p. | 13 | |

| 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | MES (rat) | p.o. | 28 |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of the neuropharmacological properties of carbamate derivatives are provided below.

Cholinesterase Activity Assay (Ellman's Method)

Principle: This spectrophotometric assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a thiocholine substrate. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution in deionized water

-

Cholinesterase enzyme solution (e.g., from electric eel or human serum)

-

Test carbamate derivative solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL vehicle for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/vehicle to the respective wells. Mix gently and incubate the plate for 10 minutes at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate Reaction: Add 10 µL of the substrate solution (ATCI or BTCI) to all wells except the blank to start the reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition by the test compound is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

Principle: The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is delivered to a rodent to induce a maximal seizure, and the abolition of the tonic hindlimb extension phase is the endpoint for anticonvulsant activity.

Materials:

-

Rodents (mice or rats)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Saline solution

-

Test carbamate derivative, positive control (e.g., phenytoin), and vehicle

-

Administration equipment (e.g., oral gavage needles, syringes)

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory environment. On the day of the experiment, weigh the animals and divide them into groups (vehicle control, positive control, and test compound groups).

-

Compound Administration: Administer the vehicle, positive control, or test compound at various doses via the desired route (e.g., intraperitoneal or oral).

-

Pre-treatment Time: Conduct the test at the time of peak effect of the test compound, which should be determined in preliminary studies.

-

Induction of Seizure: At the predetermined time point, apply a drop of topical anesthetic to the animal's corneas, followed by a drop of saline to ensure good electrical contact.

-

Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.

-

Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

-

Data Analysis: Record the number of protected animals in each group. Calculate the percentage of protection for each dose. The ED₅₀ (the dose that protects 50% of the animals) is determined using probit analysis.

In Vitro NMDA Receptor Binding Assay (Radioligand Displacement)

Principle: This assay measures the affinity of a test compound for the NMDA receptor by quantifying its ability to displace a radiolabeled ligand that specifically binds to the receptor.

Materials:

-

Rat brain membrane preparation (e.g., from the cortex or hippocampus)

-

Radioligand (e.g., [³H]MK-801, a non-competitive antagonist)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Glutamate and glycine (to activate the receptor for channel blocker binding)

-

Test carbamate derivative solutions at various concentrations

-

Non-specific binding control (a high concentration of a known NMDA receptor ligand)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Incubation: In test tubes, combine the brain membrane preparation, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control. Include glutamate and glycine in the incubation mixture.

-

Equilibration: Incubate the mixture at a controlled temperature for a sufficient time to reach binding equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters trap the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding: Subtract the non-specific binding from the total binding.

-

Displacement Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

IC₅₀ and Kᵢ Determination: Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding). The inhibitor constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

GABA-A Receptor Potentiation Assay (Patch-Clamp Electrophysiology)

Principle: This electrophysiological technique measures the effect of a test compound on GABA-A receptor function by recording the ion currents flowing through the receptor channel in response to GABA application, both in the absence and presence of the compound.

Materials:

-

Cells expressing GABA-A receptors (e.g., cultured neurons or a cell line like HEK293 transfected with GABA-A receptor subunits)

-

Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)

-

Glass micropipettes

-

Intracellular (pipette) solution and extracellular (bath) solution

-

GABA solution

-

Test carbamate derivative solutions

Procedure:

-

Cell Preparation: Prepare a culture dish with cells expressing GABA-A receptors.

-

Patch Pipette Formation: Form a high-resistance seal (gigaohm seal) between the tip of a glass micropipette filled with intracellular solution and the membrane of a single cell.

-

Whole-Cell Configuration: Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a fixed holding potential (e.g., -60 mV).

-

GABA Application: Apply a known concentration of GABA to the cell via the perfusion system and record the resulting inward chloride current.

-

Compound Application: After washing out the GABA, pre-incubate the cell with the test carbamate derivative for a defined period.

-

Co-application: Co-apply the same concentration of GABA along with the test compound and record the current.

-

Data Analysis: Compare the amplitude and/or duration of the GABA-evoked current in the presence and absence of the test compound. An increase in the current indicates positive allosteric modulation. Dose-response curves can be generated to determine the EC₅₀ for potentiation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the neuropharmacology of carbamate derivatives.

Conclusion

Carbamate derivatives continue to be a rich source of neuropharmacologically active compounds with significant therapeutic potential. Their diverse mechanisms of action, targeting key neurotransmitter systems, underscore their importance in the development of drugs for a wide range of neurological and psychiatric disorders. This technical guide has provided a comprehensive overview of their core properties, quantitative data, and the experimental methodologies essential for their evaluation. A thorough understanding of these aspects is crucial for researchers and drug development professionals working to advance novel carbamate-based therapies from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijpp.com [ijpp.com]

- 10. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Radiochemical synthesis and radio-ligand receptor binding assay of {sup 99}Tc{sup m}-NCAM as a potential NMDA receptor imaging agent (Journal Article) | ETDEWEB [osti.gov]

- 16. benchchem.com [benchchem.com]

- 17. الرئيسية [egyptproco.com]

- 18. researchgate.net [researchgate.net]

- 19. ROBUST PHOTO-REGULATION OF GABAA RECEPTORS BY ALLOSTERIC MODULATION WITH A PROPOFOL ANALOG - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Molecular Targets of Barbiturates in the Central Nervous System: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system (CNS) depressants.[1][2] Their clinical applications, though now less common due to a narrow therapeutic index and the development of safer alternatives like benzodiazepines, include general anesthesia, epilepsy, and acute migraine treatment.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of barbiturates, focusing on their primary and secondary targets within the CNS. We detail their interactions with GABA-A receptors, glutamate receptors, voltage-gated ion channels, and nicotinic acetylcholine receptors, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Primary Molecular Target: GABA-A Receptors

The principal mechanism of action for barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the mammalian brain.[1][2][3][4]

Mechanism of Action

Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, separate from the binding sites for GABA itself and for benzodiazepines.[1][3][5] This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) ion channel opening.[1][2][3] This prolonged channel opening enhances the influx of Cl⁻ ions, leading to hyperpolarization of the postsynaptic neuron and a more potent inhibitory postsynaptic potential (IPSP), thus depressing neuronal excitability.[2][4][6]

At higher, anesthetic concentrations, barbiturates can directly activate the GABA-A receptor channel, opening it even in the absence of GABA.[1][3] This direct agonism is a key reason for the higher toxicity of barbiturates in overdose compared to benzodiazepines, which only modulate the receptor's response to GABA.[1] The binding site is thought to be located at subunit interfaces within the transmembrane domain, potentially involving a pocket formed by residues on the β and α subunits.[3][7][8]

Signaling Pathway: Barbiturate Action on GABA-A Receptor

Caption: Barbiturates potentiate GABAergic inhibition by prolonging Cl⁻ channel opening.

Quantitative Data: Barbiturate Effects on GABA-A Receptors

The potency of barbiturates as modulators of the GABA-A receptor correlates well with their anesthetic and hypnotic effects.[9] The following table summarizes key quantitative data from electrophysiological studies.

| Barbiturate | Effect | EC₅₀ | Cell Type/System | Reference |

| Pentobarbital | Potentiation of GABAergic IPSC decay time constant | 41 µM | Rat Neocortical Neurons | [10] |

| Amobarbital | Potentiation of GABAergic IPSC decay time constant | 103 µM | Rat Neocortical Neurons | [10] |

| Phenobarbital | Potentiation of GABAergic IPSC decay time constant | 144 µM | Rat Neocortical Neurons | [10] |

| Phenobarbital | Direct activation (shunting of firing) | 133 µM | Rat Neocortical Neurons | [10] |

Inhibition of Excitatory Neurotransmission

In addition to enhancing inhibition, barbiturates also suppress CNS activity by inhibiting excitatory neurotransmission. This is primarily achieved by blocking ionotropic glutamate receptors and voltage-gated calcium channels.[1][3]

Glutamate Receptors (AMPA and Kainate)

Barbiturates block AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, which mediate fast excitatory synaptic transmission in the CNS.[1][11] This action contributes to their overall CNS depressant effects.[1] Studies have shown that barbiturates can reversibly inhibit currents induced by AMPA receptor agonists like kainate.[12] The sensitivity of AMPA receptors to barbiturate blockade is dependent on the subunit composition; receptors containing the GluR2 subunit exhibit higher sensitivity.[13]

Quantitative Data: Barbiturate Inhibition of AMPA Receptors

| Barbiturate | IC₅₀ (vs. Kainate-induced current) | Cell Type/System | Reference |

| Thiopental | 49.3 µM | Rat Cultured Cortical Neurons | [12] |

| Pentobarbital | 51 µM (Wild-type) | Acutely dissociated CA1 hippocampal neurons (mouse) | [14] |

| Pentobarbital | 301 µM (GluR2 null mutant) | Acutely dissociated CA1 hippocampal neurons (mouse) | [14] |

| Thiopental | 34 µM (Wild-type) | Acutely dissociated CA1 hippocampal neurons (mouse) | [14] |

| Thiopental | 153 µM (GluR2 null mutant) | Acutely dissociated CA1 hippocampal neurons (mouse) | [14] |

| Phenobarbital | 205 µM (Wild-type) | Acutely dissociated CA1 hippocampal neurons (mouse) | [14] |

| Phenobarbital | 930 µM (GluR2 null mutant) | Acutely dissociated CA1 hippocampal neurons (mouse) | [14] |

Voltage-Gated Calcium Channels (VGCCs)

At higher concentrations, barbiturates inhibit the release of neurotransmitters like glutamate by blocking presynaptic voltage-gated calcium channels, particularly P/Q-type channels.[1][3][15][16] They have also been shown to affect N-type and L-type channels.[17][18] The mechanism involves a reduction in calcium conductance, which can be achieved by enhancing channel inactivation or by producing an open channel block.[19][20][21] This reduction in presynaptic calcium entry directly curtails neurotransmitter release.

Signaling Pathway: Inhibition of Excitatory Neurotransmission

Caption: Barbiturates inhibit excitation by blocking presynaptic Ca²⁺ channels and postsynaptic glutamate receptors.

Quantitative Data: Barbiturate Inhibition of P/Q-type VGCCs

| Barbiturate | Effect | IC₅₀ / Kₔ | Cell Type/System | Reference |

| Pentobarbital | Depression of Peak Current (Iₚₑₐₖ) | IC₅₀: 656 µM | HEK-293 cells expressing human recombinant P/Q-type channels | [15][22][23] |

| Pentobarbital | Enhanced Apparent Inactivation | IC₅₀: 104 µM | HEK-293 cells expressing human recombinant P/Q-type channels | [15][22][23] |

| Pentobarbital | Open Channel Block | Kₔ: 15 µM | HEK-293 cells expressing human recombinant P/Q-type channels | [22][23] |

| Thiopental | Inhibition of K⁺-evoked NA/DA release | pIC₅₀: 4.90-5.00 | Rat Striatal Slices | [16] |

| Pentobarbital | Inhibition of K⁺-evoked NA/DA release | pIC₅₀: 4.39-4.43 | Rat Striatal Slices | [16] |

| Phenobarbital | Inhibition of K⁺-evoked NA/DA release | pIC₅₀: 3.59-3.85 | Rat Striatal Slices | [16] |

Other Molecular Targets

Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Barbiturates also block neuronal nAChRs at clinically relevant concentrations.[1][24] Both depressant and convulsant barbiturates inhibit nAChR-mediated currents, suggesting this action may not be directly related to their primary hypnotic or anticonvulsive effects but could contribute to side effects.[24][25] The mechanism involves inhibiting the ion efflux through the channel in a non-competitive manner.[26]

Quantitative Data: Barbiturate Inhibition of nAChRs

| Barbiturate | IC₅₀ (vs. agonist-stimulated ion efflux) | System | Reference |

| Pentobarbital | 23 µM | nAChR-rich vesicles from Torpedo nobiliana | [26] |

| Secobarbital | 30 µM | nAChR-rich vesicles from Torpedo nobiliana | [26] |

| Amobarbital | 65 µM | nAChR-rich vesicles from Torpedo nobiliana | [26] |

| Phenobarbital | 460 µM | nAChR-rich vesicles from Torpedo nobiliana | [26] |

| Barbital | 880 µM | nAChR-rich vesicles from Torpedo nobiliana | [26] |

Experimental Protocols

Protocol: Radioligand Binding Assay for GABA-A Receptors

This protocol describes a method for measuring barbiturate modulation of ligand binding to the GABA-A receptor in brain tissue homogenates.[27][28]

Objective: To determine the affinity (Kᵢ) of a test barbiturate for its allosteric site by measuring its effect on the binding of a known radioligand (e.g., [³H]muscimol for the GABA site).

Methodology:

-

Tissue Preparation:

-

Homogenize rat brain cortex in ice-cold HEPES buffer (pH 7.4).

-

Centrifuge the homogenate at 30,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension and centrifugation multiple times to remove endogenous GABA.

-

Resuspend the final membrane pellet in buffer to a protein concentration of ~1 mg/mL.

-

-

Binding Assay:

-

Prepare assay tubes in triplicate containing:

-

Total Binding: Membrane homogenate + [³H]muscimol (e.g., 4 nM final concentration).

-

Nonspecific Binding: Membrane homogenate + [³H]muscimol + a saturating concentration of unlabeled GABA (e.g., 1 mM) or muscimol (100 µM).[28][29]

-

Competition: Membrane homogenate + [³H]muscimol + varying concentrations of the test barbiturate.

-

-

Incubate tubes at room temperature for 60 minutes.

-

-

Separation and Counting:

-

Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash filters quickly with ice-cold buffer.

-

Place filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Nonspecific binding.

-

Plot the percentage of specific binding against the log concentration of the test barbiturate.

-

Determine the IC₅₀ value (concentration of barbiturate that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Workflow: Radioligand Binding Assay

References

- 1. Barbiturate - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 5. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. acnp.org [acnp.org]

- 10. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Barbiturates, alcohols and the CNS excitatory neurotransmission: specific effects on the kainate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the effects of convulsant and depressant barbiturate stereoisomers on AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sensitivity of AMPA receptors to pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Blockade of glutamate receptors and barbiturate anesthesia: increased sensitivity to pentobarbital-induced anesthesia despite reduced inhibition of AMPA receptors in GluR2 null mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pentobarbital inhibition of human recombinant α1A P/Q-type voltage-gated calcium channels involves slow, open channel block - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Barbiturates inhibit K(+)-evoked noradrenaline and dopamine release from rat striatal slices--involvement of voltage sensitive Ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Barbiturates and nifedipine have different and selective effects on calcium currents of mouse DRG neurons in culture: a possible basis for differing clinical actions. The 1987 S. Weir Mitchell award - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. neurology.org [neurology.org]

- 19. Barbiturates decrease voltage-dependent calcium conductance of mouse neurons in dissociated cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Barbiturates depress currents through human brain calcium channels studied in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Barbiturates increase the rate of voltage-dependent inactivation of the calcium current in snail neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pentobarbital inhibition of human recombinant alpha1A P/Q-type voltage-gated calcium channels involves slow, open channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Inhibitory effects of barbiturates on nicotinic acetylcholine receptors in rat central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Depressant and convulsant barbiturates both inhibit neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Barbiturate action is dependent on the conformational state of the acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Mapping the Agonist Binding Site of the GABAAReceptor: Evidence for a β-Strand | Journal of Neuroscience [jneurosci.org]

The Dawn of a New Era in Epilepsy Treatment: A Technical Guide to the Discovery and Development of Phenobarbital as an Anticonvulsant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery and development of phenobarbital, the first modern antiepileptic drug. We will delve into the historical context of its discovery, its synthesis, its multifaceted mechanism of action, and the experimental protocols used to validate its anticonvulsant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of neurology and pharmacology.

The Serendipitous Discovery of an Anticonvulsant

Prior to the 20th century, the primary treatment for epilepsy was the administration of bromides, which were introduced in 1857.[1][2] While offering some level of seizure control, bromides were associated with significant toxicity and severe side effects. The landscape of epilepsy treatment was irrevocably changed in 1912 with the serendipitous discovery of the anticonvulsant properties of phenobarbital by Alfred Hauptmann, a German physician.[3][4][5]

Phenobarbital, synthesized in 1911 and marketed as Luminal for its sedative and hypnotic effects, was not initially intended for the treatment of epilepsy.[6] Hauptmann, seeking to provide his patients with a tranquilizer to help them sleep through their nocturnal seizures, administered Luminal and observed a remarkable decrease in both the frequency and intensity of their seizures.[3][6] He documented his findings in the Münchener Medizinische Wochenschrift, presenting case histories of what he described as "amazing transformations" in his patients.[5] He reported using dosages of up to 300 mg per day, which was a lower dose than what was typically used for sedation.[5]

Chemical Synthesis of Phenobarbital

The synthesis of phenobarbital is a classic example of barbiturate synthesis, involving the condensation of a disubstituted malonic ester with urea. The following is a generalized protocol for a common synthetic route.

Experimental Protocol: Synthesis of Phenobarbital

Objective: To synthesize 5-ethyl-5-phenylbarbituric acid (phenobarbital).

Materials and Reagents:

-

Diethyl phenylmalonate

-

Sodium ethoxide

-

Ethyl bromide

-

Urea

-

Absolute ethanol

-

Hydrochloric acid

-

Apparatus for reflux and distillation

Procedure:

-

Alkylation of Diethyl Phenylmalonate:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl phenylmalonate.

-

Slowly add ethyl bromide to the mixture and reflux for 2-3 hours.

-

After the reaction is complete, distill off the ethanol.

-

Add water to the residue and extract the diethyl ethylphenylmalonate with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer and remove the solvent by distillation to obtain the crude diethyl ethylphenylmalonate.

-

-

Condensation with Urea:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add dry urea to the ethanolic sodium ethoxide solution.

-

To this mixture, add the diethyl ethylphenylmalonate obtained in the previous step.

-

Reflux the reaction mixture for 6-8 hours. A solid precipitate of the sodium salt of phenobarbital will form.

-

After cooling, filter the precipitate and wash it with cold ethanol.

-

-

Acidification and Purification:

-

Dissolve the sodium salt of phenobarbital in water.

-

Acidify the solution with hydrochloric acid to precipitate the free phenobarbital.

-

Filter the crude phenobarbital, wash with cold water, and dry.

-

Recrystallize the crude product from hot water or ethanol to obtain pure phenobarbital.

-

Data Presentation: Synthesis Parameters

| Parameter | Value |

| Starting Materials | Diethyl phenylmalonate, Ethyl bromide, Urea, Sodium ethoxide |

| Reaction Type | Malonic ester synthesis followed by condensation |

| Key Intermediate | Diethyl ethylphenylmalonate |

| Final Product | 5-ethyl-5-phenylbarbituric acid (Phenobarbital) |

Mechanism of Action: A Multi-Target Approach

Phenobarbital's efficacy as an anticonvulsant stems from its ability to modulate multiple targets within the central nervous system. Its primary mechanism involves the enhancement of inhibitory neurotransmission, with additional effects on excitatory pathways.

Positive Allosteric Modulation of GABA-A Receptors

The principal mechanism of action of phenobarbital is its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[7] Phenobarbital is a positive allosteric modulator of the GABA-A receptor, meaning it binds to a site on the receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the opening of the receptor's associated chloride (Cl⁻) channel.[7] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.

Inhibition of Glutamatergic Neurotransmission

In addition to its effects on the GABAergic system, phenobarbital also exerts an inhibitory effect on excitatory neurotransmission mediated by glutamate. It has been shown to block the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors. By inhibiting these receptors, phenobarbital further dampens neuronal excitability.

Modulation of Voltage-Gated Ion Channels

At higher concentrations, phenobarbital can also directly block voltage-gated sodium and calcium channels. This action contributes to the stabilization of neuronal membranes and a reduction in the release of neurotransmitters.

Visualization: Phenobarbital's Signaling Pathway

Caption: Signaling pathway of phenobarbital's anticonvulsant action.

Experimental Evaluation of Anticonvulsant Properties

The anticonvulsant effects of phenobarbital have been extensively studied in various preclinical models of epilepsy. These models are crucial for understanding the drug's efficacy and for the development of new antiepileptic drugs.

Pentylenetetrazol (PTZ)-Kindling Model

The PTZ-kindling model is a widely used model of epileptogenesis. Repeated administration of a subconvulsive dose of PTZ leads to a progressive increase in seizure severity, eventually resulting in generalized tonic-clonic seizures.

Objective: To assess the effect of phenobarbital on the development and expression of PTZ-induced seizures.

Materials and Reagents:

-

Male Wistar rats (200-250 g)

-

Pentylenetetrazol (PTZ) solution (e.g., 35 mg/kg in saline)

-

Phenobarbital sodium solution (e.g., 20 mg/kg in saline)

-

Observation chambers

-

Video recording equipment

Procedure:

-

Kindling Induction:

-

Administer a subconvulsive dose of PTZ (35 mg/kg, i.p.) to the rats every 48 hours.

-

Immediately after each injection, place the animal in an observation chamber and record its behavior for 30 minutes.

-

Score the seizure severity using a standardized scale (e.g., Racine's scale).

-

Continue the PTZ injections until the animals are fully kindled (i.e., exhibit stage 5 seizures on three consecutive occasions).

-

-

Drug Treatment:

-

Once the animals are fully kindled, divide them into a control group and a phenobarbital-treated group.

-

Administer saline to the control group and phenobarbital (20 mg/kg, i.p.) to the treated group 30 minutes before the PTZ injection.

-

Record and score the seizure severity as described above.

-

-

Data Analysis:

-

Compare the mean seizure scores between the control and phenobarbital-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).

-

Visualization: PTZ-Kindling Experimental Workflow

Caption: Experimental workflow for the PTZ-kindling model.

Comparative Efficacy: Phenobarbital vs. Bromide

While direct, quantitative comparative studies from the early 20th century are scarce, modern veterinary medicine provides valuable insights into the relative efficacy of phenobarbital and bromide. A 2012 study in dogs with naturally occurring epilepsy offers a quantitative comparison.

Data Presentation: Comparison of Phenobarbital and Bromide in Canine Epilepsy

| Outcome Measure | Phenobarbital Group | Bromide Group |

| Seizure Eradication | 85% (17/20) | 52% (12/23) |

| Mean % Decrease in Seizure Duration | 88% | 49% |

| Worsening of Seizure Activity | 0% (0/20) | 13% (3/23) |

Data from a 2012 study in dogs.[8]

This modern data supports the historical observations that phenobarbital offered a significant improvement in seizure control compared to bromides.

Conclusion

The discovery of phenobarbital's anticonvulsant properties was a watershed moment in the treatment of epilepsy. It ushered in an era of targeted pharmacotherapy and laid the groundwork for the development of subsequent generations of antiepileptic drugs. Its multifaceted mechanism of action, involving the potentiation of GABAergic inhibition and the modulation of excitatory pathways, continues to be a subject of research and provides a model for the development of novel anticonvulsants. The experimental protocols detailed in this guide serve as a foundation for the ongoing investigation of seizure disorders and the evaluation of new therapeutic agents. Phenobarbital remains an important tool in the clinical management of epilepsy, a testament to its enduring efficacy and the pioneering work of Alfred Hauptmann.

References

- 1. [PDF] Comparison of phenobarbital with bromide as a first-choice antiepileptic drug for treatment of epilepsy in dogs. | Semantic Scholar [semanticscholar.org]

- 2. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurology.org [neurology.org]

- 5. ilae.org [ilae.org]

- 6. How phenobarbital revolutionized epilepsy therapy: the story of phenobarbital therapy in epilepsy in the last 100 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of phenobarbital with bromide as a first-choice antiepileptic drug for treatment of epilepsy in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Comparative Pharmacology of Different Barbiturates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbiturates represent a class of sedative-hypnotic drugs derived from barbituric acid. Despite their diminished use in clinical practice due to a narrow therapeutic index and the advent of safer alternatives like benzodiazepines, they remain crucial tools in specific therapeutic areas such as anesthesia, epilepsy, and neuroprotection.[1] This technical guide provides a comprehensive comparative analysis of the pharmacology of different barbiturates, focusing on their pharmacokinetics, pharmacodynamics, and underlying mechanisms of action. Quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experimental assessments are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of their complex pharmacology.

Introduction

First synthesized in the late 19th century, barbiturates exert their effects primarily through the modulation of the central nervous system (CNS). Their clinical applications have ranged from anxiolysis and sedation to anesthesia and anticonvulsant therapy.[2] The pharmacological effects of barbiturates are dictated by their chemical structure, particularly the substitutions at the C5 position of the barbituric acid ring, which significantly influence their lipid solubility, duration of action, and potency. This guide will delve into these structure-activity relationships and provide a comparative framework for understanding the diverse pharmacological profiles of this drug class.

Classification of Barbiturates

Barbiturates are typically classified based on their duration of action, which correlates with their lipid solubility and rate of metabolic inactivation.[1][2]

-

Ultra-short-acting: (e.g., Thiopental, Methohexital) Highly lipid-soluble, with a rapid onset and short duration of action, primarily used for the induction of anesthesia.

-

Short-acting: (e.g., Pentobarbital, Secobarbital) Have a relatively rapid onset and a duration of action of 3-5 hours, historically used as hypnotics.[2]

-

Intermediate-acting: (e.g., Amobarbital, Butabarbital) Onset of action is slower, and the effects last for 6-8 hours, previously used for insomnia and anxiety.[2]

-

Long-acting: (e.g., Phenobarbital, Mephobarbital) Have the slowest onset and longest duration of action (up to 12 hours), making them suitable for the management of seizures.[2]

Comparative Pharmacokinetics

The pharmacokinetic properties of barbiturates, including their absorption, distribution, metabolism, and excretion, are critical determinants of their therapeutic use and toxicity profile. Variations in these parameters among different barbiturates are largely attributable to differences in their physicochemical properties, such as lipid solubility and pKa.

Data Presentation: Pharmacokinetic Parameters of Selected Barbiturates

| Barbiturate | Class | Half-life (t½) (hours) | Protein Binding (%) | Lipid Solubility (Octanol/Water Partition Coefficient) |

| Thiopental | Ultra-short-acting | 3-8 | 72-86 | High |

| Methohexital | Ultra-short-acting | 3-5 | 73 | High |

| Pentobarbital | Short-acting | 15-48 | 60-70 | High |

| Secobarbital | Short-acting | 15-40 | 46-70 | High |

| Amobarbital | Intermediate-acting | 8-42 | ~60 | Moderate |

| Butabarbital | Intermediate-acting | 34-42 | 26 | Moderate |

| Phenobarbital | Long-acting | 53-118 | 40-60 | Low |

Note: Values can vary depending on the source and patient-specific factors.

Comparative Pharmacodynamics

The pharmacodynamic effects of barbiturates are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the CNS.[3] However, they also exert effects on other neurotransmitter systems, contributing to their broad spectrum of activity.

Mechanism of Action at the GABAA Receptor

Barbiturates are positive allosteric modulators of the GABAA receptor. They bind to a site distinct from GABA and benzodiazepines, and their binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening.[3] At higher concentrations, barbiturates can directly activate the GABAA receptor, even in the absence of GABA. This direct agonistic activity is a key differentiator from benzodiazepines and contributes to the higher risk of toxicity and respiratory depression associated with barbiturates.[3]

Mandatory Visualization: Mechanism of Action at the GABAA Receptor

Caption: Barbiturate modulation of the GABAA receptor.

Effects on Other Neurotransmitter Systems

In addition to their primary action on GABAA receptors, barbiturates also modulate other neurotransmitter systems:

-

Glutamatergic System: Barbiturates can inhibit the function of excitatory α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors.[3][4] This action contributes to their CNS depressant effects.

-

Nicotinic Acetylcholine Receptors (nAChRs): Barbiturates act as noncompetitive inhibitors of nAChRs.[5] This inhibition may play a role in their anesthetic and other side effects.

Mandatory Visualization: Barbiturate Interaction with Multiple Neurotransmitter Systems

Caption: Multi-target actions of barbiturates.

Data Presentation: Pharmacodynamic Parameters of Selected Barbiturates

| Barbiturate | Primary Effect | EC₅₀ / IC₅₀ (μM) | Receptor/Channel | Reference |

| Pentobarbital | Potentiation of GABA | 20-35 | GABAA Receptor | [6] |

| Pentobarbital | Direct Activation | 58 - 528 (subunit dependent) | GABAA Receptor | [6] |

| Phenobarbital | Potentiation of GABA (IPSC decay) | 144 | GABAA Receptor | [7] |

| Phenobarbital | Direct Activation (shunting firing) | 133 | GABAA Receptor | [7] |

| Amobarbital | Potentiation of GABA (IPSC decay) | 103 | GABAA Receptor | [7] |